molecular formula C6H7N3O3 B2758095 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid CAS No. 1006458-44-1

2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B2758095
M. Wt: 169.14
InChI Key: XNJAYHRDABZHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid is a synthetic compound that has generated interest in the scientific community due to its potential applications in various fields of research. This compound is also known as CPAA and has been studied extensively to understand its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Applications

2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid derivatives are significant due to their wide range of biological activities. These derivatives serve as key scaffolds in the development of compounds with antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these compounds involves various strategies, including condensation followed by cyclization, providing a versatile approach for creating bioactive heterocycles. This versatility in synthesis and broad spectrum of biological activities make these derivatives valuable in medicinal chemistry, offering potential pathways for the design of new therapeutic agents (A. Cetin, 2020).

Therapeutic Applications of Pyrazoline Derivatives

Pyrazoline derivatives, closely related to 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid, have been extensively studied for their diverse biological properties. These compounds have shown a wide range of pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives highlight the potential of these compounds in drug development and their role in addressing various health conditions. Continued exploration of pyrazoline derivatives is expected to yield new pharmaceutical compounds with significant therapeutic benefits (M. Shaaban, Abdelrahman S. Mayhoub, A. Farag, 2012).

Environmental Impact and Degradation

While the focus is on the applications of 2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid in scientific research, understanding the environmental aspects of related compounds is also crucial. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for example, shares a structural similarity with pyrazol derivatives, highlighting the importance of considering environmental fate and toxicology in the broader context of chemical research and application. The environmental presence and potential toxic effects of such compounds on non-target organisms emphasize the need for sustainable practices and thorough environmental impact assessments in the development and use of chemical agents (F. Islam et al., 2017).

properties

IUPAC Name

2-(4-carbamoylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-6(12)4-1-8-9(2-4)3-5(10)11/h1-2H,3H2,(H2,7,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJAYHRDABZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-carbamoyl-1H-pyrazol-1-yl)acetic acid

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